molecular formula C17H22ClNO4S2 B2585572 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-isobutoxybenzenesulfonamide CAS No. 2034405-78-0

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-isobutoxybenzenesulfonamide

Cat. No.: B2585572
CAS No.: 2034405-78-0
M. Wt: 403.94
InChI Key: OHNBKYHYCDDNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-4-isobutoxybenzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a central sulfonamide functional group, which serves as a critical linker connecting a 4-isobutoxybenzene moiety to a 2-methoxyethyl side chain bearing a 5-chlorothiophene ring. The sulfonamide group is a privileged structure in drug discovery, commonly found in compounds with a wide range of biological activities . The presence of the chlorothiophene ring is a feature seen in various bioactive molecules and is often incorporated to influence the compound's electronic properties, lipophilicity, and its potential to engage in specific interactions with biological targets . The 4-isobutoxy substituent on the benzene ring may contribute to the overall pharmacokinetic profile of the molecule, potentially impacting its metabolic stability and binding affinity. While the specific mechanism of action for this precise molecule is a subject of ongoing investigation, structural analogs featuring the benzenesulfonamide core have been reported to exhibit activity against various enzymes, suggesting potential as a valuable scaffold for developing enzyme inhibitors . Researchers can leverage this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a probe for exploring structure-activity relationships in hit-to-lead optimization campaigns . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2-methylpropoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4S2/c1-12(2)11-23-13-4-6-14(7-5-13)25(20,21)19-10-15(22-3)16-8-9-17(18)24-16/h4-9,12,15,19H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNBKYHYCDDNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-isobutoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 5-chlorothiophene-2-carboxylic acid with 2-methoxyethylamine, followed by sulfonation with 4-isobutoxybenzenesulfonyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-isobutoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Electrophiles such as bromine or iodine can be used under acidic conditions to achieve substitution on the thiophene ring.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-isobutoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-isobutoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and block its activity, thereby modulating a particular signaling pathway.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

To contextualize the properties of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-isobutoxybenzenesulfonamide, a comparative analysis with similar compounds is essential. Below, key analogs are evaluated based on structural features, biological activity, and crystallographic data (where available).

Structural Analog: Goxalapladib (CAS-412950-27-7)

Goxalapladib, a 1,8-naphthyridine-acetamide derivative developed by GlaxoSmithKline, shares functional group similarities with the target compound, including a methoxyethyl-piperidinyl motif and fluorinated aromatic systems . Key differences include:

  • Core Structure : Goxalapladib uses a 1,8-naphthyridine scaffold, whereas the target compound employs a benzenesulfonamide backbone.
  • Substituents : Goxalapladib incorporates trifluoromethyl biphenyl and difluorophenyl groups, which enhance metabolic stability and target affinity. In contrast, the target compound’s chlorothiophene and isobutoxy groups may prioritize hydrophobic interactions.
  • Biological Activity: Goxalapladib is designed for atherosclerosis treatment via lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition.

Sulfonamide Derivatives: N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

This analog, reported by Aziz-ur-Rehman et al., features a simpler benzenesulfonamide structure with a 5-chloro-2-methoxyphenyl group . Comparative insights include:

  • Activity Profile : This compound exhibits anti-malarial and anti-convulsant activity, underscoring the versatility of sulfonamide scaffolds. The target compound’s chlorothiophene may confer distinct pharmacokinetic advantages, such as prolonged half-life.

Crystallographic and Computational Insights

Structural comparisons benefit from tools like SHELX (for refinement) and Mercury CSD (for visualization and packing analysis) . For example:

  • Packing Similarity : Mercury’s Materials Module could assess whether the target compound’s crystal packing resembles that of other sulfonamides, such as N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, which forms hydrogen-bonded dimers via N–H···O interactions .
  • Intermolecular Interactions : The isobutoxy group in the target compound may introduce unique van der Waals contacts compared to smaller alkoxy substituents in analogs.

Comparative Data Table

Property/Feature Target Compound Goxalapladib N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
Molecular Weight ~425.9 g/mol (calculated) 718.80 g/mol ~296.7 g/mol
Core Scaffold Benzenesulfonamide 1,8-Naphthyridine-acetamide Benzenesulfonamide
Key Substituents 5-Chlorothiophen-2-yl, isobutoxy Trifluoromethyl biphenyl, difluorophenyl 5-Chloro-2-methoxyphenyl
Reported Activity Hypothesized enzyme inhibition Anti-atherosclerotic (Lp-PLA2 inhibition) Anti-malarial, anti-convulsant
Crystallographic Features Likely π-stacking (thiophene) and H-bonding Not reported Hydrogen-bonded dimers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.